Snakin-2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SYKKIDCGGACAARC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
1.1 Mechanism of Action
Snakin-2 exhibits potent antimicrobial activity against both bacterial and fungal pathogens. Research has demonstrated that SN2 disrupts microbial membranes, leading to cell lysis. The peptide's mechanism involves the formation of pores in the target cell membranes, which can be observed through assays such as the trypan blue assay .
1.2 Efficacy Against Pathogens
The effectiveness of this compound has been quantified with an effective concentration (EC50) ranging from 1 to 20 μM against various pathogens, including both Gram-positive and Gram-negative bacteria .
| Pathogen Type | EC50 (μM) | Reference |
|---|---|---|
| Fungal pathogens | 1-20 | |
| Gram-positive bacteria | 1-20 | |
| Gram-negative bacteria | 1-20 |
Agricultural Applications
2.1 Enhancing Plant Defense
this compound plays a crucial role in plant defense mechanisms. Overexpression of the SN2 gene in transgenic plants has been shown to enhance resistance to pathogens like Clavibacter michiganensis, while silencing this gene increases susceptibility . This suggests that SN2 may be utilized to develop crops with improved disease resistance.
2.2 Impact on Tuber Sprouting
Recent studies indicate that this compound can inhibit tuber sprout growth, which is beneficial for storage and shelf-life extension of potatoes. Overexpression of SN2 resulted in reduced sprouting rates, while RNA interference (RNAi) lines showed accelerated growth .
Biotechnological Applications
3.1 Recombinant Production
The production of this compound as a recombinant protein in E. coli allows for large-scale synthesis and purification, making it feasible for commercial applications . This method not only ensures a consistent supply but also facilitates further research into its properties and potential uses.
3.2 Potential as a Biopesticide
Given its antimicrobial properties and mode of action, this compound holds promise as a biopesticide. Its ability to target a broad spectrum of pathogens without harming beneficial microorganisms makes it an attractive candidate for sustainable agricultural practices .
Case Studies
4.1 Study on Antimicrobial Activity
A study conducted by Herbel et al. (2016) analyzed the time-kill kinetics of this compound against various microorganisms, confirming its rapid bactericidal effects at concentrations correlating with its minimum inhibitory concentration (MIC) .
4.2 Transgenic Potato Trials
Field trials involving transgenic potatoes expressing this compound demonstrated enhanced resistance to common pathogens, leading to improved yield and quality compared to non-transgenic controls .
Future Perspectives
The potential applications of this compound extend beyond agriculture into areas such as food preservation and medical therapeutics due to its antimicrobial properties. Further research is needed to explore its efficacy in these domains and establish protocols for its use in various settings.
Comparison with Similar Compounds
Comparative Analysis of Snakin-2 with Similar Compounds
Structural and Sequence-Based Comparisons
Snakin-1 (StSN1)
- Sequence Similarity : this compound shares only 38% sequence identity with Snakin-1 (StSN1) despite overlapping antimicrobial spectra .
- Disulfide Bonds : Both peptides contain 12 cysteines, but synthetic this compound folding studies tentatively assigned three disulfide bonds, whereas Snakin-1’s connectivity remains unresolved .
- Expression Regulation : Snakin-1 expression is constitutive and unaffected by abiotic stress, whereas this compound is induced by wounding, pathogens, and hormonal signals .
Homologs in Other Species
- Atr-SN1 (Amaranthus tricolor) : Shares the Snakin cysteine motif and structural homology with this compound, suggesting evolutionary conservation of antimicrobial function .
- Snakin-Z (Ziziphus jujuba) : Displays 66% sequence identity with this compound, indicating functional convergence in distantly related species .
- Tomato this compound : Overexpression in tomato enhances resistance to Clavibacter michiganensis, mirroring this compound’s role in potato defense .
Table 1. Structural and Sequence Comparison
| Compound | Species | Cysteine Residues | Disulfide Bonds | Sequence Identity to this compound | Key Structural Features |
|---|---|---|---|---|---|
| This compound | S. tuberosum | 12 | 6 (3 assigned) | - | GAST domain, redox-sensitive motifs |
| Snakin-1 | S. tuberosum | 12 | Undetermined | 38% | GAST domain, constitutive expression |
| Atr-SN1 | A. tricolor | 12 | Undetermined | High homology | Conserved Snakin cysteine motif |
| Snakin-Z | Z. jujuba | 12 | Undetermined | 66% | Phylogenetic clustering with this compound |
Functional Comparisons
Antimicrobial Activity
- This compound: Broad-spectrum activity against Gram-positive bacteria (e.g., Listeria monocytogenes), Gram-negative bacteria, fungi, and yeasts . Mechanistically, it induces microbial cell aggregation and non-specific membrane pore formation .
- GASA Family Proteins (e.g., AtGASA5, GASA4) : Lack direct antimicrobial activity but regulate hormonal pathways (e.g., gibberellin signaling) to influence stress responses .
Developmental Roles
- This compound : Inhibits tuber sprouting by interacting with StGAPC1, reducing glucose/fructose levels and enhancing GAPDH activity . Also modulates lignin biosynthesis and H₂O₂ accumulation to delay sprouting .
- Snakin-1 : Silencing alters seedling morphology (reduced height, leaf size) and primary metabolism, indicating a role in cell division .
- StGAPC1: Overexpression mimics this compound’s sprout-inhibitory effects, but its knockdown accelerates sprouting, highlighting their functional synergy .
Hormonal Interactions
Table 2. Functional Comparison
| Compound | Antimicrobial Spectrum | Role in Development | Interaction Partners | Hormonal Regulation |
|---|---|---|---|---|
| This compound | Broad (bacteria, fungi, yeast) | Inhibits sprouting | StGAPC1, redox enzymes | Represses GA responses |
| Snakin-1 | Broad (bacteria, fungi) | Modulates cell division | Undetermined | Constitutive expression |
| StGAPC1 | None | Delays sprouting | This compound, autophagy proteins | Energy metabolism sensor |
| AtGASA5 | None | Suppresses germination | GA signaling components | GA antagonist |
Q & A
Q. What are best practices for validating this compound’s role in systemic acquired resistance (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
